![molecular formula C20H24N2OS B4887925 N-[(dibenzylamino)carbonothioyl]-3-methylbutanamide](/img/structure/B4887925.png)
N-[(dibenzylamino)carbonothioyl]-3-methylbutanamide
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. It would likely involve a complex three-dimensional structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions take place .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would depend on its specific structure .Scientific Research Applications
Enantioselective Synthesis of β-Amino Alcohols
“N-[(dibenzylamino)carbonothioyl]-3-methylbutanamide” has been used in the highly enantioselective synthesis of β-amino alcohols . This process involves the rearrangement of N,N-dialkyl-β-amino alcohols derived from α-amino acids using TFAA/Et3N/NaOH to give 1,2-amino alcohols with enantiomeric excess up to 99% . β-Amino alcohol moieties are present in a large variety of naturally occurring and pharmacologically active molecules .
Preparation of β-Lactam Pseudopeptides
This compound has been used in the preparation of β-lactam pseudopeptides . The N-dibenzyl protective group has been successfully implemented in the preparation of serine-containing dipeptides through the Mitsunobu reaction . This process can provide the desired products at high yields and stereoselectivity .
Antibacterial Agents
The β-lactam heterocycle, which can be synthesized using “N-[(dibenzylamino)carbonothioyl]-3-methylbutanamide”, is the main building block of the most broadly used antibacterial agents such as the penams (penicillin), penems, carbapenems, cephems and monobactams .
Cholesterol Absorption Inhibitors
Monocyclic β-lactams, which can be synthesized using this compound, are potent cholesterol absorption inhibitors . They act through the inhibition of the enzyme cholesterol acyl transferase .
Dopamine Receptor Antagonists
Monocyclic β-lactams synthesized using “N-[(dibenzylamino)carbonothioyl]-3-methylbutanamide” have also been shown to be dopamine receptor antagonists .
Vasopressin V1a Antagonists
These monocyclic β-lactams also act as vasopressin V1a antagonists .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(dibenzylcarbamothioyl)-3-methylbutanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS/c1-16(2)13-19(23)21-20(24)22(14-17-9-5-3-6-10-17)15-18-11-7-4-8-12-18/h3-12,16H,13-15H2,1-2H3,(H,21,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFMACJXWOCHAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC(=S)N(CC1=CC=CC=C1)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(dibenzylcarbamothioyl)-3-methylbutanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.